3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560935
InChI: InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
SMILES: CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br
Molecular Formula: C10H11BrClNO3S
Molecular Weight: 340.62 g/mol

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide

CAS No.:

Cat. No.: VC13560935

Molecular Formula: C10H11BrClNO3S

Molecular Weight: 340.62 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide -

Specification

Molecular Formula C10H11BrClNO3S
Molecular Weight 340.62 g/mol
IUPAC Name 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide
Standard InChI InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
Standard InChI Key XBDMNLLHKJSWEW-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br
Canonical SMILES CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide, reflects its substitution pattern:

  • Benzene ring: Bromine at position 3, chlorine at position 4.

  • Amide side chain: A methylsulfonyl (-SO₂CH₃) group attached to the ethyl chain of the amide nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₁BrClNO₃S
Molecular Weight340.62 g/mol
SMILESCS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br
PubChem CID110612493
XLogP32.8 (estimated)

The presence of electronegative halogens and the polar methylsulfonyl group influences solubility and reactivity. The Canonical SMILES string confirms the connectivity, while the InChIKey (XBDMNLLHKJSWEW-UHFFFAOYSA-N) provides a unique identifier for database searches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Halogenation: Introduction of bromine and chlorine to the benzene ring via electrophilic substitution.

  • Sulfonylation: Attachment of the methylsulfonyl group to ethylamine.

  • Amide Coupling: Reaction of the halogenated benzoic acid derivative with 2-(methylsulfonyl)ethylamine.

Palladium-catalyzed cross-coupling reactions may enhance efficiency, particularly in forming the amide bond.

Optimization Challenges

  • Regioselectivity: Ensuring correct positioning of halogens requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Column chromatography or recrystallization is critical due to the compound’s moderate polarity .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonyl group; limited solubility in water.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH.

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
LogP~2.8 (estimated)
pKa~9.5 (amide proton)

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 341.6 [M+H]⁺.

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